molecular formula C4H7Cl3GeO2 B8628410 2-Methyl-3-(trichlorogermyl)propanoic acid CAS No. 21291-00-9

2-Methyl-3-(trichlorogermyl)propanoic acid

Cat. No. B8628410
CAS RN: 21291-00-9
M. Wt: 266.1 g/mol
InChI Key: BBKZEYDTCMRBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(trichlorogermyl)propanoic acid is a useful research compound. Its molecular formula is C4H7Cl3GeO2 and its molecular weight is 266.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(trichlorogermyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trichlorogermyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21291-00-9

Product Name

2-Methyl-3-(trichlorogermyl)propanoic acid

Molecular Formula

C4H7Cl3GeO2

Molecular Weight

266.1 g/mol

IUPAC Name

2-methyl-3-trichlorogermylpropanoic acid

InChI

InChI=1S/C4H7Cl3GeO2/c1-3(4(9)10)2-8(5,6)7/h3H,2H2,1H3,(H,9,10)

InChI Key

BBKZEYDTCMRBCR-UHFFFAOYSA-N

Canonical SMILES

CC(C[Ge](Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

84.7 ml (0.1 mol) of methacrylic acid was added dropwise over 5 minutes to 18 g (0.1 mol) of crude trichlorogermane which had been cooled to 5° C. in an ice bath. The mixture was stirred at the same temperature for one hour and then at room temperature for 1.5 hour. The precipitated crystal was filtered by suction, washed with 10 ml of n-hexane which had been dried over potassium chloride for four times, dried by suction and kept in a desiccator containing phosphorus pentoxide at 65° C. for one hour with reducing the pressure by a vacuum pump which uses potassium hydroxide containing trap to obtain 17.03 g of crystalline 2-methyl-3-(trichlorogermyl) propionic acid:
Quantity
84.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One

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